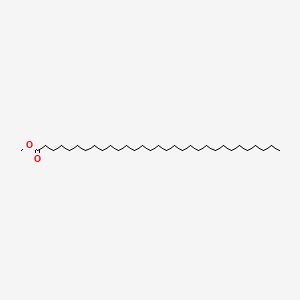
2-ciano-N-(4-sulfamoilfenil)acetamida
Descripción general
Descripción
2-cyano-N-(4-sulfamoylphenyl)acetamide is a chemical compound with the molecular formula C9H9N3O3S. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a cyano group, a sulfamoyl group, and an acetamide group, which contribute to its unique chemical properties .
Aplicaciones Científicas De Investigación
2-cyano-N-(4-sulfamoylphenyl)acetamide has a wide range of applications in scientific research:
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-(4-sulfamoylphenyl)acetamide typically involves the cyanoacetylation of amines. One common method includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions. For example, the direct treatment of various amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production of 2-cyano-N-(4-sulfamoylphenyl)acetamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
2-cyano-N-(4-sulfamoylphenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The active hydrogen on the cyanoacetamide group can participate in substitution reactions with different nucleophiles.
Cyclo Condensation Reactions: The compound can undergo cyclo condensation reactions with reagents like phenacyl bromide in boiling ethanol using triethylamine as a catalyst.
Common Reagents and Conditions
Common reagents used in the reactions of 2-cyano-N-(4-sulfamoylphenyl)acetamide include alkyl cyanoacetates, phenacyl bromide, and triethylamine. Reaction conditions may vary depending on the desired product, but typical conditions include room temperature reactions, heating, and the use of solvents like ethanol .
Major Products
The major products formed from the reactions of 2-cyano-N-(4-sulfamoylphenyl)acetamide include various heterocyclic compounds, which are of interest due to their potential biological activities .
Mecanismo De Acción
The mechanism of action of 2-cyano-N-(4-sulfamoylphenyl)acetamide involves its interaction with molecular targets and pathways in biological systems. The cyano and sulfamoyl groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects .
Comparación Con Compuestos Similares
2-cyano-N-(4-sulfamoylphenyl)acetamide can be compared with other cyanoacetamide derivatives, such as:
- N-(4-sulfamoylphenyl)-2-cyanoacetamide
- N-(4-aminosulfonylphenyl)-2-cyanoacetamide
These compounds share similar structural features but may differ in their reactivity and biological activities. The presence of different substituents on the phenyl ring can significantly influence the compound’s properties and applications .
Propiedades
IUPAC Name |
2-cyano-N-(4-sulfamoylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3S/c10-6-5-9(13)12-7-1-3-8(4-2-7)16(11,14)15/h1-4H,5H2,(H,12,13)(H2,11,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQSWUJWQROLSRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CC#N)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60368234 | |
| Record name | 2-Cyano-N-(4-sulfamoylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60368234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32933-40-7 | |
| Record name | 2-Cyano-N-(4-sulfamoylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60368234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















